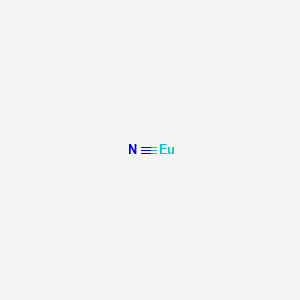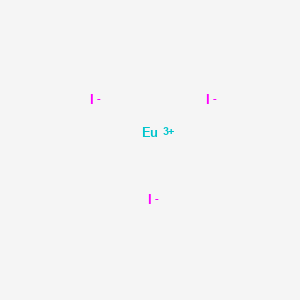
Europium triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium triiodide is a rare earth metal compound that has been gaining attention in scientific research due to its unique properties. This compound is composed of europium (Eu) and iodine (I), with a chemical formula of EuI3. Europium triiodide has been found to have potential applications in a variety of fields, including materials science, electronics, and chemistry.
Mécanisme D'action
The mechanism of action of europium triiodide is not fully understood. However, it is believed that the compound interacts with certain biological molecules, such as proteins and enzymes, in a specific manner. This interaction may result in changes in the activity of these molecules, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Europium triiodideropium triiodide has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, europium triiodide has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using europium triiodide in lab experiments is its unique properties. The compound has been found to exhibit interesting magnetic and optical properties, making it a potential candidate for use in a variety of experiments. Additionally, europium triiodide is relatively easy to synthesize and purify, making it a convenient compound to work with.
One of the limitations of using europium triiodide in lab experiments is its rarity. The compound is not readily available in large quantities, which may limit its use in certain experiments. Additionally, europium triiodide is a relatively expensive compound, which may make it less accessible to researchers with limited funding.
Orientations Futures
There are many potential future directions for research on europium triiodide. Some possible areas of study include:
1. Further investigation of the magnetic and optical properties of europium triiodide, with the goal of developing new electronic devices and materials.
2. Exploration of the photoluminescence properties of europium triiodide, with the goal of developing new lighting and imaging technologies.
3. Study of the interaction between europium triiodide and biological molecules, with the goal of developing new drugs or therapies.
4. Investigation of the potential use of europium triiodide in catalysis and other chemical reactions.
5. Development of new synthesis methods for europium triiodide, with the goal of increasing its availability and reducing its cost.
In conclusion, europium triiodide is a unique and valuable compound that has many potential applications in scientific research. Further investigation of this compound may lead to new discoveries and technologies in a variety of fields.
Méthodes De Synthèse
The synthesis of europium triiodide involves the reaction of europium metal with iodine in a vacuum-sealed tube. The reaction is carried out at a high temperature and pressure, and the resulting compound is purified through sublimation. This process has been found to be effective in producing high-quality europium triiodide.
Applications De Recherche Scientifique
Europium triiodideropium triiodide has been studied extensively in the field of materials science. It has been found to have unique magnetic and optical properties, making it a potential candidate for use in electronic devices such as computer memory and displays. Additionally, europium triiodide has been found to exhibit interesting photoluminescence properties, making it a potential candidate for use in lighting and imaging applications.
Propriétés
Numéro CAS |
13759-90-5 |
|---|---|
Nom du produit |
Europium triiodide |
Formule moléculaire |
EuI3 |
Poids moléculaire |
532.68 g/mol |
Nom IUPAC |
europium(3+);triiodide |
InChI |
InChI=1S/Eu.3HI/h;3*1H/q+3;;;/p-3 |
Clé InChI |
OEGMUYNEEQNVBV-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Eu+3] |
SMILES canonique |
[I-].[I-].[I-].[Eu+3] |
Autres numéros CAS |
13759-90-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



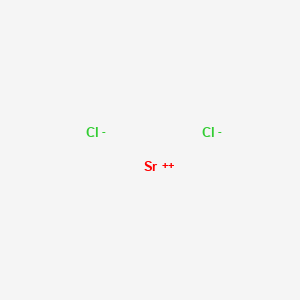
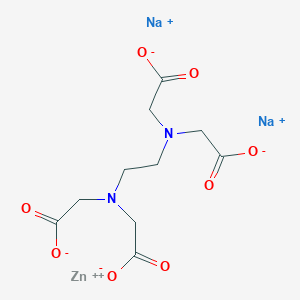
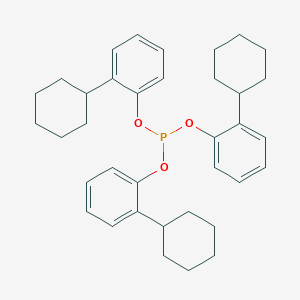

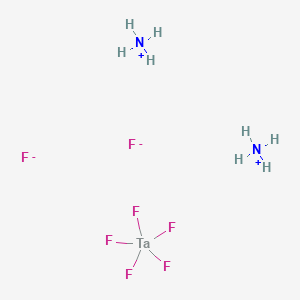
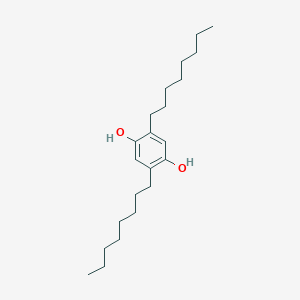
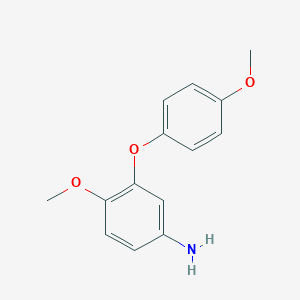
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
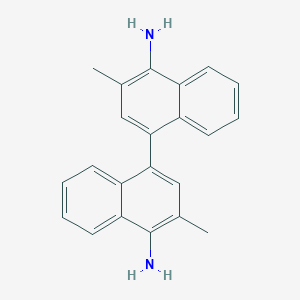
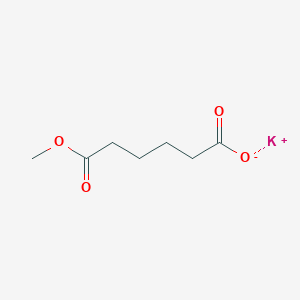
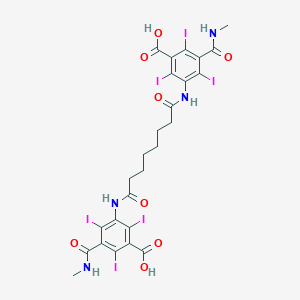
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

